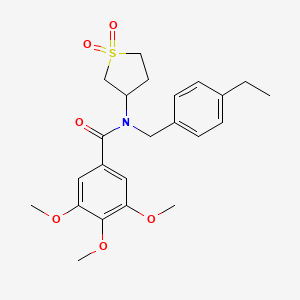![molecular formula C16H10FN3O2S B11603051 (5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603051.png)
(5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-2-(4-fluorofenil)-5-[(5-metil-2-furil)metileno][1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un compuesto heterocíclico que presenta una combinación única de grupos fluorofenilo, metilfuril y tiazolotriazolona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-2-(4-fluorofenil)-5-[(5-metil-2-furil)metileno][1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona generalmente implica la condensación de 4-fluorobenzaldehído con 5-metil-2-furaldehído en presencia de un precursor de tiazolotriazolona. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente apropiado como etanol o metanol, con una cantidad catalítica de ácido o base para facilitar la reacción de condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como recristalización o cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de furano, lo que lleva a la formación de furanonas u otros derivados oxidados.
Reducción: La reducción del compuesto puede ocurrir en los anillos fluorofenilo o furano, lo que resulta en la formación de productos parcialmente o totalmente reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en el anillo fluorofenilo, donde el átomo de flúor puede ser reemplazado por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.
Sustitución: Se emplean reactivos como nucleófilos (por ejemplo, aminas, tioles) y electrófilos (por ejemplo, haluros de alquilo) en condiciones apropiadas.
Principales productos formados
Oxidación: Derivados oxidados como furanonas.
Reducción: Derivados reducidos con anillos hidrogenados.
Sustitución: Derivados sustituidos con varios grupos funcionales que reemplazan el átomo de flúor.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, se investiga el compuesto por su potencial como molécula bioactiva. Se estudian sus interacciones con los objetivos biológicos para comprender sus efectos en los procesos celulares.
Medicina
El compuesto se explora por sus posibles aplicaciones terapéuticas, incluido su uso como agente antimicrobiano, anticancerígeno o antiinflamatorio. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, el compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-2-(4-fluorofenil)-5-[(5-metil-2-furil)metileno][1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la inflamación o la proliferación de células cancerosas, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Fluorofenil)piperazina: Un compuesto con un grupo fluorofenilo similar pero una estructura general diferente.
Compuestos con flúor: Varios compuestos que contienen flúor que comparten algunas propiedades químicas con el compuesto objetivo.
Unicidad
La unicidad de (5Z)-2-(4-fluorofenil)-5-[(5-metil-2-furil)metileno][1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona radica en su combinación de grupos fluorofenilo, metilfuril y tiazolotriazolona, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en múltiples campos.
Propiedades
Fórmula molecular |
C16H10FN3O2S |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
(5Z)-2-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C16H10FN3O2S/c1-9-2-7-12(22-9)8-13-15(21)20-16(23-13)18-14(19-20)10-3-5-11(17)6-4-10/h2-8H,1H3/b13-8- |
Clave InChI |
ZKFFOCRGVXAEMI-JYRVWZFOSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
SMILES canónico |
CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B11602983.png)
![Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11602990.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602996.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11602997.png)
![2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11602998.png)
![9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11603004.png)
![2-[(2,6-dimethylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11603005.png)
![9-(2,5-dihydroxyphenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B11603023.png)
![[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11603030.png)
![3-(3-fluoro-4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11603042.png)

![7-butan-2-yl-N-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603057.png)
![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11603058.png)
